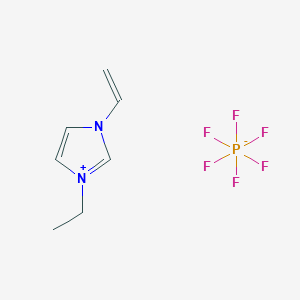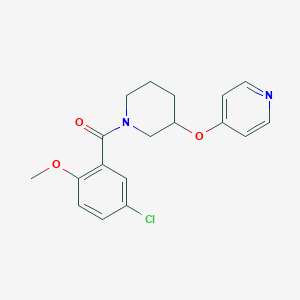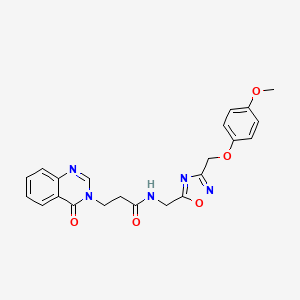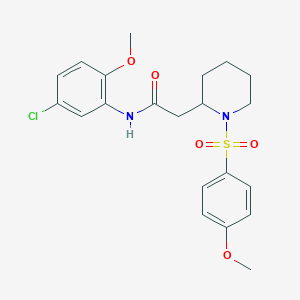![molecular formula C26H31N5O2S B2613230 5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide CAS No. 1031954-55-8](/img/structure/B2613230.png)
5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BIPPS, and it has been used in various research studies due to its unique properties. BIPPS is a sulfonamide compound that has a bromine atom attached to the indoline ring.
Wissenschaftliche Forschungsanwendungen
Catalyst for Synthesis Reactions
5-Bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide, as part of the broader sulfonamide family, has potential applications as a catalyst in synthetic organic chemistry. For instance, a novel N-bromo sulfonamide reagent was synthesized and characterized for use as a highly efficient catalyst in the synthesis of complex organic compounds through pseudo five-component condensation reactions, offering advantages such as high yields, short reaction times, and clean workup processes (Khazaei et al., 2014).
Role in Antibacterial and Antifungal Activities
Sulfonamide-derived compounds, including those related to the specific structure , have been synthesized and evaluated for their biological activities. Studies have shown these compounds, especially their metal complexes, display moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains, highlighting their potential as antimicrobial agents (Chohan & Shad, 2011).
Antimicrobial and Anti-inflammatory Properties
Research into sulfonamide derivatives, such as the synthesis of N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, has demonstrated these compounds' potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as significant anti-inflammatory activity, indicating their therapeutic potential in medical applications (Al-Abdullah et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide compounds have been studied for their inhibitory activities against various enzymes, suggesting potential therapeutic applications. For example, a series of sulfonamides was evaluated for their ability to inhibit acetylcholinesterase and carbonic anhydrase enzymes, with some compounds showing nanomolar half maximal inhibitory concentrations, indicating their potential as therapeutic agents for conditions such as Alzheimer's disease (Bilginer et al., 2020).
Novel Sulfonamides as Antimicrobials
The synthesis of novel sulfonamides containing 4-azidomethyl coumarin as antimicrobials has been explored. These compounds have been synthesized and screened for their in vitro anti-bacterial and anti-fungal activities, with some showing active properties at low concentrations, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Basanagouda et al., 2010).
Eigenschaften
IUPAC Name |
2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-4-33-22-10-8-21(9-11-22)29-24(32)18-34-26-25(27-12-13-28-26)31-16-14-30(15-17-31)23-7-5-6-19(2)20(23)3/h5-13H,4,14-18H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHGULIWTLOVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)




![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)






![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2613169.png)